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Abstract

(S,S)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the
histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are
critical transcriptional co-regulators implicated in a variety of diseases, including cancer. By
inhibiting the catalytic activity of p300/CBP, CPI-1612 modulates the acetylation of histone and
non-histone proteins, leading to the downregulation of key oncogenic signaling pathways. This
technical guide provides a comprehensive overview of the preclinical pharmacology of (S,S)-
CPI-1612, summarizing its biochemical and cellular activity, pharmacokinetic profile, and in vivo
efficacy. Detailed experimental protocols and visual representations of key pathways and
workflows are included to support further research and development efforts.

Mechanism of Action

(S,S)-CPI-1612 exerts its biological effects through the direct inhibition of the histone
acetyltransferase (HAT) activity of p300 and CBP.[1] These enzymes play a crucial role in
chromatin remodeling and gene transcription by catalyzing the transfer of acetyl groups from
acetyl-CoA to lysine residues on histone tails.[1] This acetylation neutralizes the positive charge
of lysine, weakening the interaction between histones and DNA, and creating a more open
chromatin structure that is accessible to transcription factors.
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By competitively binding to the HAT domain of p300/CBP, CPI-1612 prevents the acetylation of
key histone residues, such as H3K18 and H3K27.[2] This leads to a more condensed
chromatin state and the transcriptional repression of p300/CBP target genes, many of which

are involved in cell growth, proliferation, and survival.
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Figure 1: Mechanism of Action of (S,S)-CPI-1612.
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Quantitative Data

Biochemical Activity

The inhibitory potency of (S,S)-CPI-1612 against p300/CBP HAT activity and other related
targets was determined using various biochemical assays.

Target Assay Format IC50 (nM) Reference
Scintillation Proximity
EP300 HAT 8.0 [3]
Assay (SPA)
Full-length EP300 - <0.5 [4]
Full-length CBP - 2.9 [4]
Cellular Activity

The on-target cellular activity of CPI-1612 was assessed by measuring the inhibition of histone
acetylation and cell proliferation in various cell lines.

Assay Cell Line IC50/EC50 (nM) Reference
H3K18Ac MSD JEKO-1 14 [4]
Cell Proliferation JEKO-1 <7.9 [4]

Off-Target Activity and Safety

CPI-1612 was profiled against a panel of off-targets to assess its selectivity and potential for
adverse effects.

Target Assay Format IC50 (pM) Reference
hERG Binding Assay 10.4 [4]
CYP2C8 Inhibition Assay 19 [4]
CYP2C19 Inhibition Assay 2.7 [4]
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Pharmacokinetics

The pharmacokinetic properties of (S,S)-CPI-1612 were evaluated in multiple species following
intravenous (IV) and oral (PO) administration.

. Dose CL Vss Referen
Species Route t1/2 (h) F (%)
(mgl/kg) (L/hikg)  (L/kg) ce
Mouse 1.0 (IV),
IV, PO 2.6 1.8 1.2 9 [4]
(CD-1) 5.0 (PO)
1.0 (IV),
Rat IV, PO 2.6 1.8 1.2 9 [1]
5.0 (PO)
0.5 (IV),
Dog IV, PO 0.42 3.7 5.5 71 [1]
1.0 (PO)

In Vivo Efficacy

The anti-tumor activity of CPI-1612 was demonstrated in a mantle cell ymphoma xenograft

model.
. Dosing Tumor Growth
Animal Model Treatment o Reference
Schedule Inhibition (TGI)
JEKO-1
0.5 mg/kg CPI- PO, BID, 4
Xenograft 67% [4]
1612 weeks

(C57B6 mice)

Experimental Protocols
EP300/CBP Histone Acetyltransferase (HAT) Inhibition
Assay (Scintillation Proximity Assay)

This assay measures the transfer of a tritiated acetyl group from [3H]acetyl-CoA to a histone
peptide substrate by the HAT enzyme.
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Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCI, DTT, PMSF, and
bovine serum albumin (BSA).

Enzyme and Substrate Addition: Add recombinant p300 or CBP enzyme and a biotinylated
histone H3 peptide substrate to the reaction buffer.

Compound Incubation: Add serially diluted (S,S)-CPI-1612 or vehicle control to the reaction
mixture and incubate.

Reaction Initiation: Initiate the reaction by adding [*H]acetyl-CoA.

Reaction Termination and Detection: Stop the reaction by adding a stop buffer. Add
streptavidin-coated SPA beads, which bind to the biotinylated histone peptide.

Data Analysis: Measure the radioactivity using a scintillation counter. The proximity of the
[(H]acetyl group to the scintillant in the SPA beads generates a light signal that is
proportional to the HAT activity. Calculate IC50 values by fitting the data to a dose-response
curve.

Cellular Histone Acetylation Assay (Meso Scale
Discovery)

This immunoassay quantifies the levels of acetylated histones in cell lysates.

Cell Culture and Treatment: Plate JEKO-1 cells and treat with various concentrations of
(S,S)-CPI-1612 for a specified duration.

Cell Lysis: Harvest and lyse the cells to extract nuclear proteins.

Immunoassay: Use a Meso Scale Discovery (MSD) multi-well plate pre-coated with an
antibody specific for total histone H3. Add the cell lysates to the wells.

Detection: Add a detection antibody specific for acetylated H3K18 (H3K18Ac) that is
conjugated to an electrochemiluminescent label.

Signal Measurement: Read the plate on an MSD instrument. The intensity of the emitted light
is proportional to the amount of H3K18Ac.
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o Data Analysis: Normalize the H3K18Ac signal to the total H3 signal and calculate EC50
values.

JEKO-1 Mantle Cell Lymphoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of CPI-1612.
e Cell Culture: Culture JEKO-1 human mantle cell ymphoma cells in appropriate media.
e Animal Model: Use immunodeficient mice (e.g., C57B6 or NOD/SCID).

o Tumor Implantation: Subcutaneously inject a suspension of JEKO-1 cells into the flank of
each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

o Treatment Initiation: When tumors reach a predetermined size, randomize the mice into
treatment and vehicle control groups.

e Drug Administration: Administer (S,S)-CPI-1612 orally (e.g., 0.5 mg/kg, twice daily) for the
specified duration.

» Efficacy Evaluation: Measure tumor volume and body weight throughout the study. At the
end of the study, calculate the tumor growth inhibition (TGI).

e Pharmacodynamic Analysis: Collect tumor and blood samples for analysis of histone
acetylation levels to confirm target engagement.
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Figure 2: General Preclinical Experimental Workflow.
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Conclusion

(S,S)-CPI-1612 is a highly potent and selective inhibitor of p300/CBP HAT activity with a well-
characterized preclinical profile. It demonstrates robust on-target activity in both biochemical
and cellular assays, leading to significant anti-tumor efficacy in a mantle cell lymphoma
xenograft model. Its favorable pharmacokinetic properties, including oral bioavailability in
multiple species, support its potential for clinical development. This technical guide provides a
comprehensive resource for researchers and drug developers interested in the preclinical
pharmacology of (S,S)-CPI-1612 and the broader field of epigenetic drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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